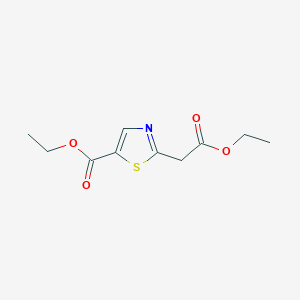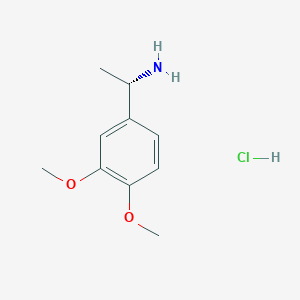
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine, also known as MNNP, is a synthetic derivative of pyrimidine. It is a heterocyclic compound, which is composed of five nitrogen-containing rings. MNNP is a highly versatile compound, with a wide range of applications in the fields of chemistry and biology. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Scientific Research Applications
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine has a wide range of applications in the fields of chemistry and biology. In chemistry, it is used as a reagent for the synthesis of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals. In biology, it is used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used as a fluorescent probe for the detection of DNA and proteins in biological samples.
Mechanism of Action
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the enzyme’s activity. This binding is reversible and can be disrupted by the addition of a competitive inhibitor, such as the drug physostigmine.
Biochemical and Physiological Effects
This compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness and improved cognitive function. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine in lab experiments is its versatility. It can be used as a reagent in the synthesis of various heterocyclic compounds and as an inhibitor of enzymes, such as acetylcholinesterase. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, its effects on the body can be unpredictable and potentially dangerous, so it should be used with caution.
Future Directions
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine has a wide range of potential future applications. It could be used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used as a fluorescent probe for the detection of DNA and proteins in biological samples. Additionally, its anti-inflammatory and anti-cancer properties could be further explored for the development of new drugs for the treatment of these diseases. Finally, it could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Synthesis Methods
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine can be synthesized via a two-step process. The first step involves the reaction of 2-(3-pyridinyl)-4-pyrimidinamine with methyl nitrite in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound. The second step involves the reduction of the nitro group to an amine, using a reducing agent such as sodium borohydride or lithium aluminum hydride.
properties
IUPAC Name |
N-methyl-5-nitro-2-pyridin-3-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-3-2-4-12-5-7/h2-6H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOJNBRWGSJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2854916.png)
![N-[1-(1-Bicyclo[4.1.0]heptanyl)ethyl]prop-2-enamide](/img/structure/B2854919.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)
![1-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2854922.png)
![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2854926.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2854927.png)


![methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate](/img/structure/B2854931.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2854933.png)

![6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine](/img/structure/B2854935.png)
